molecular formula C14H11NO2S B2626633 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 837390-55-3

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2626633
CAS RN: 837390-55-3
M. Wt: 257.31
InChI Key: JTMIZOCJKADUHV-UHFFFAOYSA-N
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Description

“4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has attracted significant attention due to its potential bioactive properties . It belongs to a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids .


Synthesis Analysis

The synthesis of “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” involves the use of 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt, providing the respective amides .


Molecular Structure Analysis

The molecular formula of “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is C14H11NO2S . The molecular weight is 257.308 Da .


Chemical Reactions Analysis

The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes affords the corresponding N′-arylmethylidene and N′-hetarylmethylidene hydrazides .


Physical And Chemical Properties Analysis

“4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a colorless crystal . It has a melting point of 180-182°C . The IR spectrum shows peaks at 2870, 2726, 1673, 1668, 1491, 1367, 1311, 1298, 1269, 1177, 736, 722, 709 cm-1 .

Scientific Research Applications

Antitubercular Agents

The compound has shown moderate anti-tuberculostatic activity . The most efficient antitubercular agents are those based on aromatic and heteroaromatic acid hydrazides . The synthesis and high antitubercular activity of hydrazides derived from triterpene acids and other heteroaromatic acids and their derivatives have also been reported .

Antiviral Agents

Thieno[3,2-b]pyrrolecarboxamide fragment is present in molecules of many biologically active compounds, including highly active inhibitors of alphaviruses . In particular, one compound inhibits Chikungunya viruses (CHIKV) transmitted by mosquitoes to humans . It inhibits biosynthesis of CHIKV proteins and RNA and shows a broad spectrum of antiviral activity .

Anti-cancer Agents

Among anticancer agents, thienopyrrole is a new reversible inhibitor of histone lysine demethylase KDM1A . This enzyme regulates balance of lysine methylation levels; search for inhibitors of that enzyme is an important line of research in cancer therapy .

Hepatitis C Virus Inhibitors

Thieno[3,2-b]pyrroles were reported as allosteric finger-loop inhibitors of the hepatitis C virus NS5B polymerase .

Synthesis of New Carboxamides

New carboxamides of the Thieno[3,2-b]pyrrole Series have been synthesized . N-Methyl- and N-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic amides containing cytisine, ®-(+)-α-methylbenzylamine, aniline, and some amino acid fragments have been synthesized .

Colon Cancer Treatment

In a study, 4H-thieno[3,2-b]pyrrole derivatives were found to be a useful scaffold for obtaining effective lead compounds for the treatment of colon cancer .

These are just a few of the many potential applications of “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid”. The compound and its derivatives are promising multipurpose scaffolds in the search for bioactive structures .

Mechanism of Action

Some of the amides derived from “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Future Directions

While the future directions for “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” are not explicitly mentioned in the retrieved papers, the compound’s potential bioactive properties suggest that it could be further explored in the field of medicinal chemistry, particularly in the development of new antiviral and anticancer therapies .

properties

IUPAC Name

4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMIZOCJKADUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

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